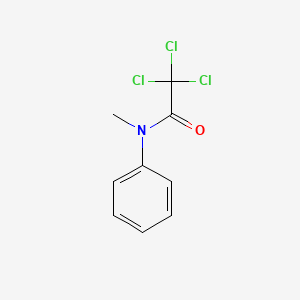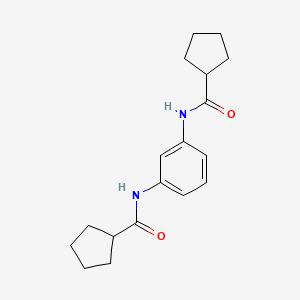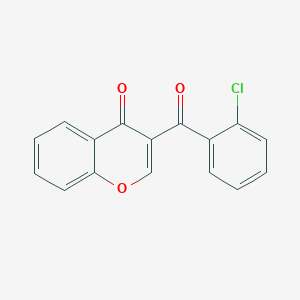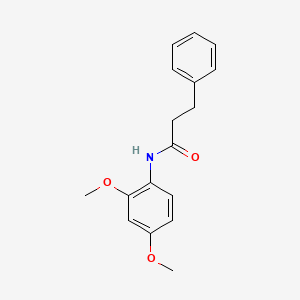![molecular formula C18H18O3 B5815182 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone, also known as BMF, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. BMF is a benzofuran derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and medicinal chemistry. This compound has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound has antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and pain. In vivo studies have shown that this compound has anticancer properties, which may help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has several advantages for lab experiments, including its high purity levels, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and its potential for degradation over time.
Zukünftige Richtungen
There are several future directions for research on 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone. One area of focus is the development of new drugs and therapies based on this compound's antioxidant, anti-inflammatory, and anticancer properties. Another area of focus is the study of this compound's potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone involves the reaction of 5-methyl-2-furfural with 2-hydroxy-3-methylbenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride to produce this compound. This synthesis method has been optimized and improved over the years, resulting in high yields of this compound with purity levels of up to 99%.
Eigenschaften
IUPAC Name |
4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-4-7-15-14(10-11)18(16-9-6-13(3)20-16)17(21-15)8-5-12(2)19/h4,6-7,9-10H,5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUYFGPDZNWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)




![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)


